molecular formula C29H29N5O3S B3011067 N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide CAS No. 476448-01-8

N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

Cat. No.: B3011067
CAS No.: 476448-01-8
M. Wt: 527.64
InChI Key: IXFWXQKOVABDRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Indolin-2-one is a key structural component in many bioactive compounds and has been found to exhibit antibacterial activities . The 1,2,4-triazole moiety is also a common feature in many medicinal compounds .


Synthesis Analysis

While the specific synthesis process for this compound isn’t available, compounds with similar structures have been synthesized through various methods. For instance, indolin-2-one derivatives have been synthesized through a series of reactions involving acetylcholine esterase (AChE) inhibitors .


Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by its indolin-2-one and 1,2,4-triazole components. These components could potentially affect the compound’s binding affinities and interactions with biological targets .


Chemical Reactions Analysis

The chemical reactions involving this compound could be complex, given the presence of multiple reactive functional groups. The indolin-2-one and 1,2,4-triazole moieties could undergo various chemical transformations, potentially affecting the compound’s reactivity and interactions with biological targets .

Scientific Research Applications

  • Antimicrobial Properties : The compound shows promise in antimicrobial applications. For instance, a study by Desai, Rajpara, and Joshi (2013) synthesized similar compounds and screened them for antibacterial activity against Gram-positive and Gram-negative bacteria, as well as their inhibitory action against fungal strains. The findings suggest potential therapeutic intervention for microbial diseases, particularly bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).

  • Cancer Research : In cancer research, compounds with a structure similar to this one have shown cytotoxic effects. Šermukšnytė et al. (2022) researched the effect of 1,2,4-triazole-3-thiol derivatives on cancer cell migration and growth in melanoma, breast, and pancreatic cancer spheroids. Some compounds were identified as active against these cancer cells, highlighting their potential in anticancer drug development (Šermukšnytė et al., 2022).

  • Antioxidant and Antimicrobial Evaluation : Baytas et al. (2012) synthesized and evaluated novel 4-substituted-1H-1,2,4-triazole derivatives for their antioxidant and antimicrobial properties. The study indicated potential applications in combating oxidative stress and microbial infections (Baytas, Kapçak, Çoban, & Özbilge, 2012).

  • Antibacterial Activity : Singh et al. (2010) explored the synthesis of triazole derivatives and their antibacterial activity, demonstrating the potential use of such compounds in developing new antibacterial agents (Singh, Kaur, Kumar, Kumar, & Kumar, 2010).

Mechanism of Action

While the specific mechanism of action for this compound isn’t known, similar compounds have been found to inhibit acetylcholine esterase (AChE), which is used clinically to treat Alzheimer’s disease (AD) .

Properties

IUPAC Name

N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N5O3S/c1-37-24-13-11-23(12-14-24)28(36)30-19-26-31-32-29(34(26)17-15-21-7-3-2-4-8-21)38-20-27(35)33-18-16-22-9-5-6-10-25(22)33/h2-14H,15-20H2,1H3,(H,30,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXFWXQKOVABDRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2CCC3=CC=CC=C3)SCC(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.